Laurifine

Description

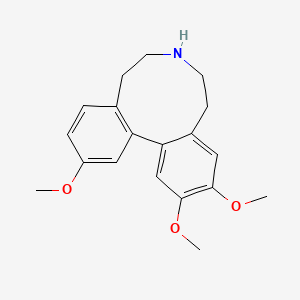

Structure

2D Structure

3D Structure

Properties

CAS No. |

56261-28-0 |

|---|---|

Molecular Formula |

C19H23NO3 |

Molecular Weight |

313.4 g/mol |

IUPAC Name |

4,5,16-trimethoxy-10-azatricyclo[11.4.0.02,7]heptadeca-1(13),2,4,6,14,16-hexaene |

InChI |

InChI=1S/C19H23NO3/c1-21-15-5-4-13-6-8-20-9-7-14-10-18(22-2)19(23-3)12-17(14)16(13)11-15/h4-5,10-12,20H,6-9H2,1-3H3 |

InChI Key |

QTERLNHMRBRQSX-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(CCNCCC3=CC(=C(C=C32)OC)OC)C=C1 |

Canonical SMILES |

COC1=CC2=C(CCNCCC3=CC(=C(C=C32)OC)OC)C=C1 |

Origin of Product |

United States |

Methodologies for Natural Product Isolation and Purification of Laurifine

Advanced Chromatographic Techniques in Laurifine Isolation

Chromatography plays a pivotal role in the purification of natural products, offering high resolution and selectivity for separating complex mixtures hilarispublisher.commasterorganicchemistry.com. For compounds like this compound, various advanced chromatographic methods are employed.

High-Performance Liquid Chromatography (HPLC) is a widely utilized and efficient technique for the analysis and purification of synthetic and natural compounds, including alkaloids researchgate.netthermofisher.comatdbio.com. It offers exceptional resolution and can achieve high purity levels, often exceeding 80-90% thermofisher.comeurofins.inmz-at.de. HPLC separates components based on their differential interaction with a stationary phase and a mobile phase, typically under high pressure atdbio.comeurofins.in.

For the purification of this compound, reversed-phase HPLC (RP-HPLC) is commonly employed, where a non-polar stationary phase (e.g., C18 silica) is used with a polar mobile phase (e.g., acetonitrile/water or methanol (B129727)/water mixtures, often with buffers or acidic modifiers to control ionization) thermofisher.comeurofins.inmz-at.de. This technique is effective in separating compounds based on their hydrophobicity. Given that this compound is an alkaloid, the pH of the mobile phase can be critical to control its ionization state, thereby influencing its retention and separation from other alkaloids or co-extracted compounds masterorganicchemistry.com.

While specific HPLC parameters for this compound's isolation are not detailed in the available literature, general conditions for natural product alkaloids often involve:

| Parameter | Typical Range/Description (for Alkaloids) |

| Column Type | C18 reversed-phase eurofins.inmz-at.de |

| Mobile Phase | Acetonitrile/Water or Methanol/Water |

| Modifiers | Formic acid, trifluoroacetic acid, or ammonium (B1175870) acetate (B1210297) to adjust pH mz-at.de |

| Flow Rate | 0.5–2.0 mL/min |

| Detection | UV-Vis (e.g., 254 nm, 280 nm) mz-at.deresearchgate.net |

| Temperature | Ambient to 60°C mz-at.de |

Countercurrent Chromatography (CCC), also known as liquid-liquid chromatography, is a separation technique that utilizes two immiscible liquid phases without a solid support wikipedia.org. This eliminates irreversible adsorption of the analyte onto a stationary phase, leading to high recovery rates wikipedia.org. CCC is particularly advantageous for natural products, which can sometimes irreversibly adsorb onto solid supports used in traditional column chromatography.

In CCC, one liquid phase acts as the stationary phase, retained in a coiled column, while the mobile phase is pumped through it wikipedia.org. The separation of compounds like this compound occurs based on their partition coefficients between the two immiscible phases wikipedia.org. The technique has been mentioned in the context of "counter-current fractionation" for compounds including this compound uu.nl. Various solvent systems can be employed, chosen to optimize the partition of the target compound.

Key characteristics of CCC for natural product separations include:

| Feature | Description |

| Stationary Phase | Immiscible liquid held by centripetal force wikipedia.org |

| Mobile Phase | Immiscible liquid pumped through the column wikipedia.org |

| Advantages | High recovery, no irreversible adsorption, no sample loss wikipedia.org |

| Applications | Proteins, DNA, antibiotics, natural products wikipedia.org |

| Solvent Systems | Wide variety of two-phase systems wikipedia.org |

Supercritical Fluid Extraction (SFE) is an advanced extraction technique that employs supercritical fluids, typically carbon dioxide (CO₂), as the solvent hilarispublisher.comdsm-firmenich.comyoutube.com. A substance becomes supercritical when it is above its critical temperature and pressure, exhibiting properties between a liquid and a gas, allowing it to diffuse through solids like a gas and dissolve materials like a liquid dsm-firmenich.comamazon.com.

SFE is considered an environmentally friendly method as CO₂ is non-toxic, non-flammable, inexpensive, and easily removed from the extract by depressurization, leaving no solvent residues dsm-firmenich.comyoutube.comresearchgate.net. The selectivity of SFE can be precisely controlled by adjusting temperature and pressure, which alters the density and solvating power of the supercritical fluid dsm-firmenich.comyoutube.comresearchgate.netsupercriticalfluids.com. For compounds like this compound, which may have varying polarities depending on their chemical structure, co-solvents (e.g., methanol or ethanol) can be added to supercritical CO₂ to enhance the solubility and extraction efficiency of more polar compounds researchgate.net.

| Parameter | Typical Conditions (for Natural Products) |

| Solvent | Supercritical CO₂ dsm-firmenich.comyoutube.comresearchgate.net |

| Pressure | Up to 10,000 psi (68.9 MPa) supercriticalfluids.com |

| Temperature | Ambient to 200°C supercriticalfluids.com |

| Co-solvents | Methanol, ethanol (B145695) (for polar compounds) researchgate.net |

| Advantages | Environmentally friendly, no solvent residues, adjustable selectivity dsm-firmenich.comyoutube.com |

Selective Extraction and Fractionation Protocols for this compound

The isolation of this compound typically begins with a primary extraction from the plant material, followed by selective fractionation to enrich the target compound.

Initial extraction methods for natural products from plant materials include maceration, percolation, Soxhlet extraction, and pressurized solvent extraction, often utilizing organic solvents such as ethanol, methanol, chloroform, or ethyl acetate hilarispublisher.comresearchgate.net. The choice of solvent is crucial and depends on the polarity and solubility of this compound and other desired compounds, as well as potential interactions with the plant matrix hilarispublisher.comresearchgate.net. For alkaloids like this compound, acidic or basic conditions can be exploited for selective extraction based on their acid-base properties, converting them into salts to alter their water solubility masterorganicchemistry.com. This liquid-liquid extraction (LLE) or acid-base fractionation is a classical and effective method to separate alkaloids from neutral or acidic co-extracts masterorganicchemistry.comwikipedia.org.

A typical fractionation protocol might involve:

Initial Extraction : Grinding the dried plant material (e.g., Cocculus laurifolius leaves) and extracting with a suitable solvent (e.g., methanol or ethanol) to obtain a crude extract researchgate.netcabidigitallibrary.orghilarispublisher.comresearchgate.net.

Liquid-Liquid Partitioning : Dissolving the crude extract in an immiscible solvent system (e.g., water/chloroform or water/ethyl acetate). For alkaloids, adjusting the pH can protonate basic compounds, making them soluble in the aqueous phase, while neutral compounds remain in the organic phase. Subsequent basification of the aqueous phase allows the alkaloids to be re-extracted into an organic solvent, thus separating them from non-alkaloidal components masterorganicchemistry.comwikipedia.org. This process selectively enriches the alkaloid fraction containing this compound.

Further Fractionation : The alkaloid-rich fraction can then be subjected to further separation techniques, such as column chromatography (e.g., silica (B1680970) gel chromatography), which has been mentioned in the context of this compound purification uu.nlrochester.edu.

Optimization Strategies for Enhanced Isolation Yield and Purity of this compound

Optimizing the isolation process for this compound is essential to maximize both the quantity (yield) and quality (purity) of the final product. This involves a systematic approach to each step of the extraction and purification cascade.

Key optimization strategies include:

Solvent Selection : Carefully choosing extraction solvents based on the polarity of this compound and the matrix, aiming for high solubility of the target compound and minimal co-extraction of impurities hilarispublisher.comresearchgate.net.

Extraction Conditions : Adjusting parameters such as temperature, pressure, extraction time, and solvent-to-material ratio to enhance the efficiency of compound release from the matrix researchgate.netunitylabservices.eu. For instance, higher temperatures can improve solubility and mass transfer but must be balanced against the thermal stability of this compound.

Sequential Extraction : Employing a series of solvents with increasing polarity to sequentially extract different classes of compounds, thereby enriching the fraction containing this compound hilarispublisher.comresearchgate.net.

Chromatographic Parameter Tuning : For HPLC, optimizing column type, mobile phase composition (e.g., gradient elution), flow rate, and detection wavelength can significantly improve separation efficiency and resolution mz-at.de. For CCC, selecting an appropriate two-phase solvent system with optimal partition coefficients for this compound and its impurities is critical wikipedia.org.

Multi-Step Purification : Combining different purification techniques (e.g., initial solvent extraction, followed by liquid-liquid partitioning, then various chromatographic methods like column chromatography, HPLC, and potentially CCC) is often necessary to achieve high purity, especially for complex natural product mixtures hilarispublisher.comnih.gov.

Monitoring and Characterization : Regular monitoring of fractions using analytical techniques such as Thin-Layer Chromatography (TLC), analytical HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is crucial to track the target compound, assess purity, and guide subsequent purification steps researchgate.netrochester.edu. This iterative process allows for fine-tuning of conditions to enhance both yield and purity reachemchemicals.comnih.govresearchgate.net.

Biosynthetic Pathways and Precursor Studies of Laurifine

Proposed Biosynthetic Routes for Dibenzazonine Alkaloids Including Laurifine

Dibenzazonine alkaloids, including this compound and its close relatives such as laurifinine and laurifoline (PubChem CID: 12305611), are believed to originate from common precursor molecules through distinct biosynthetic routes wikipedia.orgwikipedia.org. Two primary proposed pathways for dibenzazonine alkaloid biosynthesis are recognized: Route A, proceeding from norprotosinomenine, and Route B, originating from reticuline (B1680550) (PubChem CID: 439653) wikipedia.org.

Plants belonging to the family Menispermaceae, which includes Cocculus laurifolius (the source of this compound), are suggested to utilize a pathway similar to Route B wikipedia.org. However, specific studies on laurifinine, another dibenzazonine alkaloid found in Cocculus laurifolius, have indicated its derivation from (+)-N-norprotosinomenine wikipedia.org. This suggests that norprotosinomenine, or a pathway involving it, plays a significant role in the biosynthesis of dibenzazonine alkaloids within this plant genus. The biosynthesis of benzylisoquinoline alkaloids (BIAs), a broader class that includes dibenzazonines, generally begins with the decarboxylation of tyrosine or DOPA to yield dopamine (B1211576) (PubChem CID: 681), which then condenses with 4-hydroxyphenylacetaldehyde (PubChem CID: 440113) to form reticuline wikipedia.orgnih.gov.

Elucidation of Key Biosynthetic Precursors to this compound

Elucidation of biosynthetic precursors typically involves isotopic labeling experiments, where isotopically enriched compounds are fed to the organism, and the incorporation of the label into the target metabolite is tracked nih.govnih.govuni.lunih.gov. For dibenzazonine alkaloids found in Cocculus laurifolius, such studies have provided insights into the likely starting materials.

While direct, detailed isotopic labeling experiments specifically for this compound are not extensively documented in the available literature, research on related alkaloids from Cocculus laurifolius offers strong indications. For instance, in studies involving cocculidine (an Erythrina-type alkaloid also found in Cocculus laurifolius), norprotosinomenine demonstrated stronger isotopic incorporation compared to norreticuline (B8769265) ontosight.ai. This finding lends support to norprotosinomenine as a key intermediate for the biosynthesis of these types of alkaloids in Cocculus laurifolius wikipedia.org.

Reticuline, a central intermediate in the benzylisoquinoline alkaloid pathway, serves as a crucial branching point for the biosynthesis of various alkaloid types, including morphinan (B1239233) and aporphine (B1220529) alkaloids nih.govhmdb.ca. Its role as a precursor to (S)-scoulerine (PubChem CID: 439654) through the action of the berberine (B55584) bridge enzyme (BBE) highlights its significance in the broader alkaloid biosynthetic network hmdb.caciteab.com.

The proposed biosynthetic pathways and their associated precursors for dibenzazonine alkaloids, including this compound, can be summarized as follows:

| Proposed Precursor | Role in Biosynthesis | Evidence/Context | PubChem CID |

| Dopamine | Initial building block, formed from tyrosine/DOPA | Condenses with 4-hydroxyphenylacetaldehyde to form reticuline | 681 |

| 4-Hydroxyphenylacetaldehyde | Initial building block, derived from tyrosine | Condenses with dopamine to form reticuline | 440113 |

| Reticuline | Key intermediate for various alkaloid classes, including dibenzazonines | Precursor to (S)-scoulerine; involved in Route B for dibenzazonines | 439653 |

| Norprotosinomenine | Proposed precursor for dibenzazonine alkaloids, including this compound and laurifinine | Stronger isotopic incorporation observed for related alkaloids in Cocculus laurifolius (Route A) | N/A |

Enzymatic Steps and Mechanistic Studies within this compound Biosynthesis

While the specific enzymatic steps and detailed mechanistic studies solely focused on this compound biosynthesis are not widely reported, insights can be drawn from the general understanding of benzylisoquinoline alkaloid (BIA) biosynthesis, to which dibenzazonines belong. The formation of complex alkaloid structures often involves a series of highly specific enzymatic reactions.

Key enzymatic transformations in BIA biosynthesis include:

Condensation: Enzymes such as norcoclaurine synthase (NCS), a type of lyase, catalyze the condensation of dopamine and 4-hydroxyphenylacetaldehyde to form early precursors like norcoclaurine, which can then lead to reticuline nih.govhmdb.ca.

Methylation: Methyltransferases, including O-methyltransferases and N-methyltransferases, play a crucial role in introducing methyl groups at various positions on the alkaloid scaffold hmdb.ca.

Oxidative Coupling: Oxidoreductase enzymes, such as the berberine bridge enzyme (BBE) and cytochrome P450 monooxygenases, are vital for cyclization reactions, particularly oxidative phenol (B47542) coupling, which is a significant step in forming the complex ring systems of many alkaloids hmdb.caguidetopharmacology.org. For instance, BBE catalyzes the N-methyl cyclization of (S)-reticuline to form the berberine bridge carbon of (S)-scoulerine hmdb.caciteab.com. This type of oxidative coupling is fundamental to the formation of the dibenzazonine skeleton.

These enzymatic steps are often stereospecific, leading to the formation of specific enantiomers, which is critical for the biological activity of many natural products. The precise sequence and nature of these enzymatic transformations dictate the final structure of the alkaloid.

Chemoenzymatic and Biocatalytic Approaches to this compound Production

Currently, there is no specific literature detailing chemoenzymatic or biocatalytic approaches for the production of this compound. However, the broader fields of chemoenzymatic synthesis and biocatalysis offer promising avenues for the sustainable and efficient production of complex natural products, including alkaloids, that are otherwise difficult to obtain through traditional chemical synthesis or extraction from natural sources h-its.orgchem960.comnih.govrsc.org.

Chemoenzymatic synthesis combines the high selectivity and efficiency of enzymatic catalysis with the versatility of chemical transformations. This hybrid approach leverages the strengths of both methodologies, allowing for the synthesis of intricate molecules with precise control over stereochemistry and regioselectivity. For example, enzymes can be used for specific steps like oxidations, reductions, or bond formations that are challenging for conventional chemical methods h-its.org.

Biocatalysis involves the use of enzymes, whole cells, or extracts thereof, to catalyze chemical reactions. It is considered a "green" technology due to its ability to operate under mild conditions (e.g., ambient temperature and pressure, aqueous solvents), reduce waste, and often achieve higher yields and enantioselectivity compared to traditional chemical synthesis chem960.com. Advances in enzyme engineering, molecular biology, and bioinformatics have significantly expanded the scope of biocatalysis, enabling the industrial production of diverse molecules, including active pharmaceutical ingredients (APIs) and natural product derivatives h-its.orgnih.gov.

While not yet applied to this compound, the principles of chemoenzymatic and biocatalytic synthesis could potentially be employed for its production. This would involve identifying and engineering the specific enzymes responsible for the key biosynthetic steps identified in section 4.3 (e.g., oxidative coupling, methylation) and integrating them into a synthetic route. This approach could offer a more sustainable and scalable alternative to direct extraction from Cocculus laurifolius, especially given the typically low abundance of such compounds in their natural sources.

Advanced Spectroscopic and Structural Elucidation Methodologies for Laurifine

Mass Spectrometry (MS) Applications in Laurifine Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to provide structural information through fragmentation patterns. perkinelmer.com

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination of this compound

High-Resolution Mass Spectrometry (HRMS) is indispensable for precisely determining the elemental composition of an unknown compound or confirming the molecular formula of a known one. perkinelmer.comosti.gov Unlike low-resolution MS, which measures nominal mass (integer mass), HRMS measures the exact mass of ions to several decimal places. perkinelmer.comosti.govacdlabs.com This high mass accuracy allows for the differentiation of compounds with the same nominal mass but different elemental compositions (isomers or isobaric compounds). osti.govresearchgate.net

For this compound, with a molecular formula of C₁₉H₂₃NO₃, the computed exact mass is 313.16779360 Da. uni-saarland.de An experimental HRMS measurement would yield a mass-to-charge (m/z) value for the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) that, when compared to the calculated exact mass, would confirm the proposed elemental composition with high confidence (typically within 5 parts per million, ppm). perkinelmer.comosti.govresearchgate.net This precise mass measurement is a critical initial step in the structural elucidation process, narrowing down the possible chemical formulas significantly.

Fragmentation Pattern Analysis and Tandem Mass Spectrometry for this compound Structural Elucidation

Beyond elemental composition, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. When molecules are ionized in a mass spectrometer, they can break apart into smaller, characteristic fragment ions. uni-saarland.deacdlabs.comunt.edu The pattern of these fragments is unique to the molecule's structure. acdlabs.com

Tandem Mass Spectrometry (MS/MS or MSⁿ): Tandem mass spectrometry (MS/MS or MS²) involves multiple stages of mass analysis. perkinelmer.comnih.gov In a typical MS/MS experiment, a precursor ion (often the molecular ion or a significant fragment) is selected in the first mass analyzer, then subjected to collision-induced dissociation (CID) in a collision cell, leading to its fragmentation. perkinelmer.comnih.govarxiv.org The resulting product ions are then analyzed in a second mass analyzer. perkinelmer.com This process provides a "fingerprint" of the selected precursor ion, revealing its substructure. nih.gov

For this compound, MS/MS experiments would involve:

Selection of the protonated molecular ion (e.g., [M+H]⁺).

Collision-induced dissociation to break the ion into smaller fragments.

Analysis of the product ion spectrum to identify characteristic neutral losses and fragment ions.

This hierarchical fragmentation provides detailed insights into the connectivity and arrangement of atoms within this compound, allowing researchers to piece together its complex structure. For instance, the presence of specific fragment ions could confirm the number and position of methoxy (B1213986) groups or the nature of the nitrogen-containing ring system.

Computational Chemistry and Molecular Modeling in this compound Structural Analysis

Computational chemistry and molecular modeling play an increasingly vital role in supporting and complementing experimental structural elucidation efforts. perkinelmer.comhmdb.ca These methods use computer simulations to understand and predict the physical and chemical properties of molecules.

For this compound, computational approaches can be applied in several ways:

Conformational Analysis: Molecular mechanics and molecular dynamics simulations can explore the potential energy surface of this compound to identify stable conformers and their relative energies. This is especially useful for flexible regions of the molecule.

Spectroscopic Data Prediction: Quantum chemical calculations (e.g., Density Functional Theory, DFT) can predict ¹H and ¹³C NMR chemical shifts, coupling constants, and vibrational frequencies (IR spectra). hmdb.ca Comparing these predicted values with experimental NMR data can aid in ambiguous assignments and confirm the proposed structure. This is particularly valuable when experimental data is complex or limited.

Absolute Stereochemistry Assignment: For chiral molecules, computational methods can predict optical rotation or electronic circular dichroism (ECD) spectra for different enantiomers. Comparison of these predicted spectra with experimental data can help assign absolute stereochemistry, especially when X-ray crystallography is not feasible.

Fragmentation Pathway Elucidation: Computational studies can model the energetics and mechanisms of mass spectral fragmentation pathways, providing a deeper understanding of how the molecular ion breaks down. This can support the interpretation of complex MS/MS data.

Structure Validation: Once a tentative structure is proposed based on spectroscopic data, computational methods can be used to optimize the geometry and calculate various properties, ensuring the proposed structure is chemically reasonable and consistent with all available experimental evidence.

While specific computational studies on this compound are not detailed in the search results, the general principles of computational chemistry are broadly applicable to alkaloids. These methods serve as powerful tools for hypothesis generation, validation, and gaining a deeper understanding of molecular structure and properties beyond what experimental data alone might reveal.

Mechanistic Elucidation of Biological Actions of Laurifine

Molecular Target Identification and Validation of Laurifine Interactions

Research into the molecular targets of this compound has indicated its potential interaction with Vascular Endothelial Growth Factor (VEGF). Molecular docking studies have been employed for the target selection of compounds including this compound, suggesting VEGF as a possible binding partner. frontiersin.org Molecular target identification is a critical step in biomedical research, laying the groundwork for developing new therapies by understanding disease genetics and potential treatment targets. wjbphs.com Target validation further confirms that identified molecular targets play a significant role in disease progression, making them suitable for therapeutic intervention. wjbphs.com This process often involves genetic and pharmacological validation, as well as the use of animal models. wjbphs.com

Cellular Pathway Modulation and Signalling Cascades Affected by this compound

Specific detailed research findings on this compound's broader modulation of cellular pathways and signaling cascades beyond its effects on cell death are not extensively documented in the available scientific literature. Cellular signal transduction pathways are complex networks that relay extracellular signals from the plasma membrane to specific intracellular sites, often by altering the phosphorylation state of target proteins. researchgate.netlibretexts.org These pathways are crucial for regulating various biological functions, including growth, differentiation, and apoptosis. researchgate.net

Investigations into Apoptotic and Necrotic Mechanisms Triggered by this compound

This compound has been investigated for its effects on cell death mechanisms, specifically apoptosis and necrosis. Studies have shown that this compound can trigger both apoptotic and necrotic mechanisms in MG-63 cells. frontiersin.org Apoptosis is characterized as a programmed, active process of cellular dismantling that typically avoids eliciting inflammation, involving features like cell shrinkage and chromatin condensation. ksumsc.comnih.gov In contrast, necrosis is generally described as an uncontrolled, accidental cell death often resulting from environmental perturbations, leading to cell swelling, rupture, and the release of inflammatory cellular contents. nih.govnih.govandreasastier.com

Studies on Cellular Proliferation, Migration, and Invasion Pathways

Detailed research findings specifically on this compound's effects on cellular proliferation, migration, and invasion pathways are not extensively documented in the available scientific literature. These processes are fundamental to various physiological and pathological conditions, including development, wound healing, and cancer metastasis. Cellular proliferation, migration, and invasion are often regulated by intricate signaling pathways, such as the RAS-Extracellular signal-regulated kinase (RAS-ERK) pathway and the PI3K/AKT/mTOR pathway. frontiersin.orgnih.gov These pathways influence cell growth, movement, and the ability of cells to spread through tissues. frontiersin.orgnih.govtechscience.comresearchgate.netmdpi.com

Modulation of Receptor-Ligand Interactions and Downstream Signaling

Specific detailed studies focusing on this compound's modulation of receptor-ligand interactions and subsequent downstream signaling events are not extensively documented in the available scientific literature. Receptor-ligand interactions are critical for cell communication and signal transduction, where a ligand binds to a cell-surface receptor, initiating a cascade of intracellular events. libretexts.orgnih.govbruker.comfrontiersin.org The specificity and affinity of these interactions determine the cellular response. bruker.comnumberanalytics.com Downstream signaling typically involves a series of protein activations, often through phosphorylation, which can amplify the initial signal and lead to diverse cellular outcomes. libretexts.orgnih.gov

Protein-Ligand Interaction Studies and Binding Affinity Analyses for this compound

While molecular docking studies have been used to explore this compound's potential interaction with targets like VEGF frontiersin.org, comprehensive protein-ligand interaction studies and detailed binding affinity analyses (e.g., K_d, IC50 values) specifically for this compound are not extensively documented in the available scientific literature. Protein-ligand interactions are fundamental to biological processes and drug discovery, involving the formation of specific complexes with high specificity and affinity. nih.govplos.org Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and fluorescence polarization (FP) are commonly used to investigate binding kinetics and thermodynamics. nih.govnih.gov Computational methods like molecular docking and binding free energy calculations are also employed to predict binding modes and affinities. nih.govplos.orgresearchgate.netchemrxiv.org

Investigation of this compound's Biological Effects in Preclinical in vitro and ex vivo Models

Beyond the observation of this compound's effects on apoptosis and necrosis in MG-63 cells frontiersin.org, detailed investigations into its broader biological effects in various preclinical in vitro and ex vivo models are not extensively documented in the available scientific literature. Preclinical in vitro models typically involve cell cultures (2D or 3D) to study cellular responses, while ex vivo models utilize explanted tissues or organs to maintain a more native three-dimensional environment and cell-cell interactions. mdpi.combiorxiv.orgnih.govpharmaexcipients.comtue.nl These models are crucial for screening potential therapeutic agents and understanding their mechanisms of action before in vivo studies. mdpi.comnih.govtue.nl

Structure Activity Relationship Sar Studies of Laurifine and Its Analogues

Rational Design and Synthesis of Laurifine Analogues for SAR Profiling

Rational design and synthesis are foundational steps in SAR profiling. This process involves systematically modifying the chemical structure of a lead compound, such as this compound, to generate a series of analogues. mdpi.comresearchgate.net The goal is to explore how specific structural changes, such as the addition or removal of functional groups, alterations in bond saturation, or changes in stereochemistry, impact the compound's biological activity. dotmatics.com

Typically, analogues are designed based on hypotheses about the key features of the parent molecule responsible for its activity. For instance, if this compound exhibits a particular biological effect, researchers might synthesize derivatives with variations in its methoxy (B1213986) groups, nitrogen-containing ring system, or other aromatic moieties. The synthesis of these analogues often employs established organic chemistry reactions, aiming for high yields and purity to ensure accurate biological testing. mdpi.comnih.gov The synthesized compounds are then subjected to biological assays to quantify their activity, providing data for SAR analysis. rsc.org

Identification of Key Pharmacophoric Features and Structural Motifs Governing this compound Activity

The identification of key pharmacophoric features and structural motifs is central to understanding how a molecule interacts with its biological target. A pharmacophore represents the spatial arrangement of essential features (e.g., hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, ionizable groups) that enable a ligand to bind to a specific receptor and elicit a biological response. researchgate.netnih.gov

In the context of this compound, once a series of analogues with varying activities are synthesized and tested, their structures are analyzed to pinpoint common features present in active compounds but absent or modified in inactive ones. This comparative analysis helps deduce the essential structural elements necessary for this compound's activity. For example, if all active this compound analogues possess a specific methoxy group at a certain position, this group could be considered a critical pharmacophoric feature. This process often involves superimposing active molecules to identify shared spatial arrangements of functional groups. nih.gov

Computational Approaches in this compound SAR Analysis

Computational methods play a crucial role in modern SAR studies, offering efficient ways to predict activity, understand binding mechanisms, and guide the design of new compounds. dotmatics.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the physicochemical properties (molecular descriptors) of a series of compounds and their biological activities. nih.govscienceforecastoa.com The aim is to develop a predictive model that can estimate the activity of new, untested this compound derivatives based on their structural features. nih.govscienceforecastoa.comresearchgate.net

A typical QSAR workflow involves:

Data Collection : Gathering a dataset of this compound derivatives with known structures and measured biological activities.

Descriptor Calculation : Computing various molecular descriptors (e.g., electronic, steric, hydrophobic, topological parameters) that quantify different aspects of the molecular structure. nih.govresearchgate.net

Model Building : Employing statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build a mathematical model correlating descriptors with activity. nih.govresearchgate.netnih.govshd-pub.org.rs

Model Validation : Rigorously validating the model using internal (e.g., cross-validation) and external (e.g., test set prediction) validation techniques to ensure its robustness and predictive power. mdpi.com

While specific QSAR models for this compound derivatives are not available in the provided information, the methodology would involve analyzing how changes in this compound's molecular descriptors correlate with variations in its biological effect.

Molecular Docking and Dynamics Simulations of this compound-Target Complexes

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict the preferred binding orientation of a ligand (like this compound) to a specific biological target (e.g., a protein receptor) and to understand the stability of the resulting complex. jscimedcentral.comtjnpr.orgmdpi.com

Molecular Docking : This technique predicts the optimal binding pose of this compound within the active site of a target protein by evaluating various possible orientations and conformations. jscimedcentral.com It uses scoring functions to rank different binding poses based on their estimated binding affinity. jscimedcentral.comMolecular Dynamics Simulations : MD simulations extend docking studies by simulating the time-dependent behavior of the this compound-target complex. biorxiv.org This provides insights into the flexibility of both the ligand and the protein, the stability of the binding interaction over time, and the dynamic nature of molecular recognition. biorxiv.orgfrontiersin.org MD simulations can reveal crucial information about hydrogen bonding, hydrophobic interactions, and conformational changes that occur upon binding. biorxiv.org

For this compound, these simulations would involve identifying its potential biological target(s) and then computationally modeling its interaction with these targets to understand the molecular forces and structural requirements for binding.

Application of Machine Learning and Artificial Intelligence in this compound SAR Prediction

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in SAR prediction to handle large datasets and identify complex, non-linear relationships between chemical structures and biological activities. ibm.commdpi.com

ML algorithms, such as Random Forest, Support Vector Machines, and neural networks (including deep learning), can be trained on vast amounts of chemical and biological data to build predictive models for SAR. nih.govmdpi.comcore.ac.uk These models can identify subtle patterns and correlations that might be missed by traditional statistical methods. For this compound, ML/AI could be used to:

Predict activity : Develop models to predict the biological activity of novel this compound analogues without experimental synthesis and testing. ibm.comcore.ac.uk

Identify important features : Pinpoint the most influential structural features or molecular descriptors that contribute to this compound's activity.

Generative design : Potentially generate new this compound-like structures with desired activity profiles.

While the provided information does not detail specific ML/AI applications for this compound, the general utility of these approaches in SAR is well-established. mdpi.comresearchgate.neticeye.com

Stereochemical Influences on the Biological Activity of this compound Derivatives

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, profoundly influences the biological activity of chemical compounds. uou.ac.innih.govresearchgate.netscribd.com Many biological targets, such as enzymes and receptors, are chiral, meaning they interact differently with different stereoisomers (enantiomers or diastereomers) of a compound. uou.ac.innih.govresearchgate.net

For this compound derivatives, the presence of chiral centers or elements of chirality could lead to significant differences in biological activity among its stereoisomers. One stereoisomer might exhibit high potency, while another might be inactive or even possess undesirable effects. uou.ac.innih.govscribd.com This is due to the precise fit required for a ligand to bind to a chiral binding site, often described by the "three-point attachment" theory. researchgate.net

Data Tables

Due to the absence of specific detailed research findings on the SAR of this compound and its analogues in the provided search results, interactive data tables with research findings cannot be generated. However, in a complete SAR study, such tables would typically include:

Table 1: Biological Activity of this compound and Selected Analogues

| Compound Name | Structure (Simplified Representation) | Biological Activity (e.g., IC₅₀, EC₅₀) | Notes on Structural Modification |

| This compound | (Base structure) | [Value] | Parent compound |

| Analogue A | (Modified structure) | [Value] | [Description of modification] |

| Analogue B | (Modified structure) | [Value] | [Description of modification] |

| ... | ... | ... | ... |

Table 2: QSAR Model Parameters for this compound Derivatives (Hypothetical Example)

| QSAR Model | R² (Coefficient of Determination) | Q² (Cross-validation R²) | RMSE (Root Mean Squared Error) | Key Descriptors and their Correlation |

| Model 1 | [Value] | [Value] | [Value] | [Descriptor 1] (+/-), [Descriptor 2] (+/-) |

| Model 2 | [Value] | [Value] | [Value] | [Descriptor 3] (+/-), [Descriptor 4] (+/-) |

| ... | ... | ... | ... | ... |

Synthesis and Characterization of Laurifine Derivatives and Analogues

Rational Design Principles for Novel Laurifine Derivatives with Modified Bioactivities

The rational design of novel this compound derivatives would be guided by the established biological activities of related hasubanan (B79425) alkaloids, which include potential analgesic, antiviral, antimicrobial, and cytotoxic effects. nih.govresearchgate.netnih.gov The primary goal is to systematically modify the this compound structure to optimize its interaction with specific biological targets, such as opioid receptors or cancer-related proteins. umn.edu

Key design principles would include:

Target-Based Design: If a specific biological target for this compound is identified, computational tools like molecular docking could be used to model the binding interactions. Derivatives could then be designed to enhance these interactions, for example, by introducing new hydrogen bond donors/acceptors or lipophilic groups to improve binding affinity.

Structure-Activity Relationship (SAR) Analysis: Initial screening of a small library of analogues would help establish a preliminary SAR. drugdesign.org This involves making systematic changes to the this compound scaffold—such as modifying substituents on the aromatic rings, altering the N-methyl group, or changing stereochemistry—and correlating these structural changes with changes in biological activity.

Scaffold Hopping and Simplification: For complex molecules like this compound, derivatives with simplified or slightly altered core structures may be designed. This can lead to compounds that are easier to synthesize while retaining or improving the desired bioactivity.

Bioisosteric Replacement: Functional groups on the this compound molecule, such as its methoxy (B1213986) groups, could be replaced with bioisosteres (substituents with similar physical or chemical properties) to modulate the compound's potency, selectivity, or metabolic profile.

Synthetic Methodologies for the Generation of Diverse this compound Analogues

Generating a diverse library of this compound analogues requires robust and flexible synthetic strategies that allow for late-stage diversification. Research on the total synthesis of other hasubanan alkaloids provides a roadmap for potential methodologies. researchgate.net

Prominent synthetic strategies that could be adapted for this compound include:

Biomimetic Phenolic Coupling: The core hasubanan skeleton is often constructed via an intramolecular phenolic oxidative coupling reaction, which mimics the proposed biosynthetic pathway. This key step can be used to form the intricate polycyclic system from a simpler benzylisoquinoline precursor.

Ring-Closing and Rearrangement Reactions: Various cyclization strategies, such as the intramolecular Dieckmann condensation or aza-Michael reactions, can be employed to construct the characteristic rings of the hasubanan core. researchgate.netresearchgate.net

Enantioselective Synthesis: To control the absolute stereochemistry, which is critical for biological activity, methods like the enantioselective Diels-Alder reaction can be used early in the synthetic sequence to establish key chiral centers. nih.gov

Late-Stage Functionalization: To efficiently generate analogues, synthetic routes are designed to allow for modifications late in the sequence. This could involve selective demethylation of the methoxy groups, N-alkylation or N-acylation of the tertiary amine, or functionalization of the aromatic rings through electrophilic aromatic substitution or cross-coupling reactions.

Comparative Biological Activity Studies of Synthesized this compound Derivatives (Focus on Mechanistic Differences)

Once a library of this compound derivatives is synthesized, they would be subjected to a battery of biological assays to compare their activities against the parent compound. Given that hasubanan alkaloids have shown a range of biological effects, including cytotoxicity against cancer cell lines, initial screening would likely focus on these areas. researchgate.netnih.gov

A comparative study would involve:

Potency Assessment: Determining the concentration at which each derivative elicits a specific effect (e.g., the half-maximal inhibitory concentration, IC₅₀) against a panel of cancer cell lines.

Selectivity Profiling: Assessing the activity of the derivatives against non-cancerous cell lines to determine their therapeutic index.

Mechanistic Studies: Investigating how structural changes affect the mechanism of action. For instance, one derivative might induce apoptosis through caspase activation, while another might cause cell cycle arrest. Techniques like flow cytometry, western blotting, and gene expression analysis would be employed to probe these mechanistic differences.

The following interactive table illustrates a hypothetical comparative study of this compound derivatives against a human gastric adenocarcinoma cell line (N87), for which other hasubanan alkaloids have shown inhibitory activity. nih.gov

| Compound | Modification from this compound Structure | Hypothetical IC₅₀ (µM) on N87 Cells | Hypothetical Primary Mechanism |

| This compound | Parent Compound | 8.5 | Induction of Apoptosis |

| Derivative A | O-demethylation at C-4 | 2.1 | Enhanced Apoptosis Induction |

| Derivative B | Replacement of N-CH₃ with N-cyclopropylmethyl | 15.2 | G2/M Cell Cycle Arrest |

| Derivative C | Addition of Bromine at C-1 | 5.7 | Mixed Apoptotic/Necrotic Pathway |

| Derivative D | Saturation of Aromatic Ring A | > 50 | Inactive |

Note: The data presented in this table is purely illustrative and intended to demonstrate the principles of comparative biological activity studies.

Impact of Specific Structural Modifications on this compound's Biological Profile

The data gathered from comparative bioactivity studies would be used to build a comprehensive structure-activity relationship (SAR) profile for the this compound scaffold. This profile would detail how specific modifications at various positions on the molecule influence its biological effects.

Key structural features of this compound and the potential impact of their modification include:

Aromatic Ring Substituents: The three methoxy groups on the aromatic rings are prime targets for modification. Demethylation to the corresponding hydroxyl groups could introduce new hydrogen bonding interactions with a target receptor, potentially increasing potency. Conversely, replacing them with larger or more electron-withdrawing groups could alter binding and metabolic stability.

The Tertiary Amine: The nitrogen atom is a critical feature. Its basicity and the steric bulk of its substituent can profoundly affect activity. For instance, modifying the N-methyl group to other alkyl groups or acylating the nitrogen could significantly change the pharmacological profile, a common strategy in modifying morphinan (B1239233) alkaloids.

The Core Ring System: The conformation and rigidity of the tetracyclic hasubanan skeleton are essential for its activity. Modifications that alter this three-dimensional shape, such as the introduction of new double bonds or the saturation of existing ones, would likely have a dramatic impact on the biological profile. The stereochemistry of the ring junctions is also paramount; the enantiomer of this compound would be expected to have a very different, or no, biological activity.

The table below provides a hypothetical summary of the structure-activity relationships for this compound, based on general principles of medicinal chemistry.

| Structural Position | Modification | Expected Impact on Biological Profile | Rationale |

| C-4, C-5, C-16 | Demethylation of -OCH₃ to -OH | Potential increase in potency | Introduction of hydrogen bond donor capabilities. |

| Nitrogen Atom (N-10) | Variation of N-Alkyl group | Modulation of activity (e.g., potency, selectivity) | Steric and electronic effects at the nitrogen are often critical for receptor interaction in alkaloids. |

| Aromatic Rings | Introduction of halogens (e.g., F, Cl, Br) | Increased lipophilicity, potential for altered metabolic stability and binding | Halogens can modify electronic properties and serve as probes for steric tolerance in binding pockets. |

| Core Skeleton | Alteration of stereocenters | Significant change or loss of activity | Biological targets are chiral, and specific stereochemistry is typically required for optimal interaction. |

Further research involving the actual synthesis and biological evaluation of this compound derivatives is necessary to validate these theoretical principles and unlock the full therapeutic potential of this natural product scaffold.

Future Perspectives and Emerging Research Avenues for Laurifine

Application of Advanced Spectroscopic Techniques for Enhanced Structural Insight and Dynamics

The initial structural elucidation of alkaloids like laurifine has traditionally relied on foundational techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). epa.govyoutube.com However, the next frontier of research lies in applying more advanced spectroscopic methods to gain deeper insights into its three-dimensional structure and conformational dynamics, which are crucial for understanding its biological activity.

Future research should focus on:

Cryo-Electron Microscopy (Cryo-EM): For determining the high-resolution structure of this compound when bound to its biological targets, such as proteins or nucleic acids. This can reveal the precise molecular interactions driving its mechanism of action.

Solid-State NMR (ssNMR): To study the structure of this compound in a solid or aggregated state, which can be relevant for understanding its properties in different formulations or within cellular membranes.

Advanced Mass Spectrometry Techniques: Methods like ion mobility-mass spectrometry (IM-MS) can provide detailed information about the shape and conformational flexibility of this compound in the gas phase, offering clues to its behavior in a biological environment. rfi.ac.uk

Computational Chemistry: Integrating experimental data with high-level Density Functional Theory (DFT) calculations can refine structural assignments and predict spectroscopic properties with remarkable accuracy, aiding in the interpretation of complex spectra. nih.gov

These cutting-edge techniques, when used in combination, promise to provide an unprecedented level of detail about this compound's structure and how it changes in response to its environment. chemistryworld.comresearchgate.net

| Technique | Potential Application for this compound | Type of Insight Gained |

|---|---|---|

| Cryo-Electron Microscopy (Cryo-EM) | Analysis of this compound-protein complexes. | High-resolution 3D structure of binding interactions. |

| Solid-State NMR (ssNMR) | Study of this compound in solid or membrane-bound forms. | Structural information in non-solution states. |

| Ion Mobility-Mass Spectrometry (IM-MS) | Separation and characterization of this compound isomers and conformers. | Information on molecular shape and flexibility. |

| DFT Calculations | Prediction of NMR and other spectroscopic data. | Refined structural elucidation and understanding of electronic properties. |

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in this compound Mechanistic Research

To fully understand the biological effects of this compound, it is essential to move beyond single-target studies and embrace a systems-level approach. The integration of "omics" technologies, such as proteomics and metabolomics, offers a powerful way to investigate the global changes that occur in cells or organisms upon treatment with this compound. ijpsr.comvt.edu

Emerging research avenues include:

Proteomics: Using advanced mass spectrometry, researchers can identify and quantify thousands of proteins in a biological sample. ccf.orgduke.edu By comparing the proteomes of this compound-treated and untreated cells, it is possible to identify proteins whose expression levels or post-translational modifications are altered, providing clues to the compound's mechanism of action and potential off-target effects. frontiersin.orgnih.gov

Metabolomics: This technology focuses on the comprehensive analysis of small molecules (metabolites) within a biological system. bioconductor.org Metabolomic profiling can reveal how this compound perturbs metabolic pathways, which could be central to its therapeutic or toxic effects. nih.gov

Integrated Multi-Omics: The true power of these technologies is realized when they are combined. nih.gov For instance, integrating proteomics and metabolomics data can provide a more complete picture of how this compound's effects on proteins cascade down to alter cellular metabolism, leading to a more holistic understanding of its biological role.

These omics-based strategies are crucial for moving from a simple understanding of this compound's direct targets to a broader appreciation of its impact on complex biological networks. maxapress.com

Sustainable Sourcing and Production Methodologies for this compound (e.g., Synthetic Biology, Plant Cell Culture)

The reliance on natural plant sources for compounds like this compound can be fraught with challenges, including low yields, seasonal variability, and environmental concerns. nih.gov Future research must prioritize the development of sustainable and scalable production methods.

Key areas for exploration are:

Plant Cell Culture: In vitro cultivation of plant cells offers a controlled environment for producing alkaloids, independent of geographical and climatic factors. nih.govphcogrev.comopenagrar.de Research into optimizing culture conditions, including nutrient media and elicitors, could significantly enhance the yield of this compound. fao.orgresearchgate.net

Synthetic Biology: This burgeoning field involves engineering microorganisms like yeast or bacteria to produce valuable compounds. ualberta.cayoutube.comnih.gov By transferring the biosynthetic pathway for this compound from its native plant into a microbial host, it may be possible to achieve high-yield, fermentative production in large bioreactors. scruttonlab.comnih.gov This approach also opens the door to creating novel derivatives of this compound with improved properties.

| Methodology | Principle | Potential Advantages |

|---|---|---|

| Plant Cell Culture | Growing plant cells in a controlled bioreactor environment. | Consistent, year-round production; free from pests and environmental pollutants. phcogrev.com |

| Synthetic Biology | Engineering microbes to produce the target compound. | High scalability, rapid production cycles, potential for novel derivative synthesis. nih.gov |

| Green Extraction | Using eco-friendly solvents and techniques for purification. | Reduced environmental impact, improved safety. rsc.org |

Exploration of Novel Biological Targets and Elucidation of Undiscovered Mechanistic Pathways for this compound

While isoquinoline (B145761) alkaloids are known to possess a wide range of biological activities, including antitumor and antimicrobial effects, the specific targets and mechanisms of action for many, including this compound, remain poorly understood. nih.govnih.gov A key future direction is the systematic exploration of its pharmacological potential.

Future research should aim to:

Target Identification: Employing techniques such as affinity chromatography-mass spectrometry and thermal shift assays to identify the specific proteins or other biomolecules that this compound binds to within the cell.

Pathway Analysis: Once potential targets are identified, further studies will be needed to understand how this compound's interaction with these targets modulates cellular signaling pathways. kegg.jpresearchgate.net This can involve a combination of genetic, molecular, and cell biology approaches.

Phenotypic Screening: Testing this compound across a broad range of disease models (e.g., different cancer cell lines, microbial strains) can uncover unexpected therapeutic activities, opening up new avenues for drug development. nih.govnih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound can help to identify the key structural features responsible for its biological activity, guiding the design of more potent and selective compounds.

A comprehensive investigation into the biological targets of this compound will be critical for translating this natural product into a clinically useful agent. nih.gov

Q & A

Q. What standard methods are recommended for determining Laurifine’s purity and structural integrity in initial characterization?

To establish purity and structural identity, employ a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : For elucidating molecular structure and confirming synthetic success .

- High-Performance Liquid Chromatography (HPLC) : To quantify purity by detecting impurities at trace levels .

- Elemental Analysis : Validate empirical formula consistency .

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns . Cross-referencing these methods minimizes errors in characterization. For novel derivatives, include X-ray crystallography if single crystals are obtainable .

Q. How should researchers design a pilot study to assess this compound’s physicochemical properties?

A pilot study should prioritize:

- Solubility Profiling : Test in aqueous buffers (pH 1–13) and organic solvents (e.g., DMSO, ethanol) to guide formulation strategies .

- Stability Assessment : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to identify degradation products via HPLC-MS .

- Thermal Analysis : Use Differential Scanning Calorimetry (DSC) to determine melting points and polymorphic transitions . Document all conditions meticulously to ensure reproducibility .

Q. What statistical approaches are suitable for analyzing preliminary bioactivity data of this compound?

For dose-response studies:

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC50/IC50 values .

- ANOVA with Post-Hoc Tests : Compare means across experimental groups (e.g., control vs. treated) .

- Outlier Detection : Apply Grubbs’ test or ROUT method to exclude anomalous data points . Always report confidence intervals and effect sizes to contextualize significance .

Advanced Research Questions

Q. How can researchers optimize this compound’s synthetic yield while minimizing side products?

Implement Design of Experiments (DOE) methodologies:

- Factor Screening : Identify critical variables (e.g., temperature, catalyst loading) via Plackett-Burman design .

- Response Surface Methodology (RSM) : Optimize parameters using Central Composite Design (CCD) to model nonlinear interactions .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation . Compare results with computational simulations (e.g., DFT for reaction pathways) to validate mechanistic hypotheses .

Q. What strategies resolve contradictions in reported bioactivity of this compound across independent studies?

Address discrepancies through:

- Systematic Review : Meta-analyze data from peer-reviewed studies, accounting for variables like cell lines, assay protocols, and solvent effects .

- Experimental Replication : Reproduce key studies under controlled conditions, adhering to standardized protocols (e.g., OECD guidelines) .

- Sensitivity Analysis : Quantify how minor variations (e.g., incubation time, serum concentration) impact bioactivity outcomes . Publish negative results to reduce publication bias .

Q. How should researchers design a comparative study evaluating this compound’s efficacy against structurally analogous compounds?

- Structure-Activity Relationship (SAR) Framework : Systematically modify functional groups (e.g., hydroxyl, halogen) and assess changes in potency/selectivity .

- Parallel Assays : Test all compounds under identical conditions (e.g., concentration range, cell viability thresholds) to ensure comparability .

- Multivariate Analysis : Use Principal Component Analysis (PCA) to cluster compounds based on bioactivity and physicochemical descriptors . Include positive/negative controls to validate assay robustness .

Methodological Guidance for Data Presentation

Q. What are the best practices for presenting contradictory spectral data in this compound studies?

- Transparent Reporting : Disclose all raw data (e.g., NMR shifts, HPLC traces) in supplementary materials, highlighting anomalies .

- Comparative Tables : Tabulate conflicting results (e.g., melting points, IC50 values) alongside experimental conditions (e.g., solvent, instrumentation) .

- Error Analysis : Calculate percentage deviations and discuss potential sources (e.g., impurity interference, calibration drift) .

Q. How can researchers ensure reproducibility in this compound’s synthetic protocols?

- Stepwise Documentation : Provide exact details (e.g., stirring speed, cooling rates) in the "Experimental" section .

- Batch-to-Batch Consistency : Report yields and purity metrics for at least three independent syntheses .

- Open Data : Share characterization files (e.g., NMR spectra, crystallographic data) in public repositories (e.g., Zenodo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.